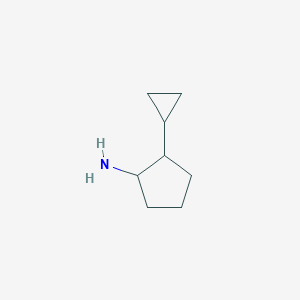

2-Cyclopropylcyclopentan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15N |

|---|---|

Molecular Weight |

125.21 g/mol |

IUPAC Name |

2-cyclopropylcyclopentan-1-amine |

InChI |

InChI=1S/C8H15N/c9-8-3-1-2-7(8)6-4-5-6/h6-8H,1-5,9H2 |

InChI Key |

TVCRJNLSLIBAMF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C1)N)C2CC2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclopropylcyclopentan 1 Amine and Analogues

General Synthetic Routes

The creation of 2-cyclopropylcyclopentan-1-amine necessitates methods to form the core cyclopropylamine (B47189) structure and to appropriately functionalize the cyclopentane (B165970) ring.

Strategies for Cyclopropylamine Moiety Construction

The synthesis of cyclopropylamines is a significant area of research due to their presence in numerous biologically active compounds and their utility as synthetic intermediates. rsc.org Traditional methods often involve multiple steps. rsc.org However, newer, more direct routes have been developed.

One notable method involves a titanium(II)-mediated coupling of nitriles with Grignard reagents. rsc.orgorganic-chemistry.org This approach offers a one-step synthesis of primary cyclopropylamines from readily available starting materials. rsc.orgorganic-chemistry.org The reaction's success is dependent on a strong Lewis acid, which aids in the ring contraction necessary for cyclopropane (B1198618) formation. organic-chemistry.org Without the Lewis acid, the yield of the desired cyclopropylamine is significantly lower. organic-chemistry.org

Another established route to cyclopropylamine involves the Hofmann reaction of cyclopropane carboxamide. google.com This method, while effective, is part of a multi-step sequence that begins with the hydrolysis of cyclopropane carbonitrile to the corresponding carboxamide. google.com A more modern approach starts from γ-butyrolactone, which is converted to cyclopropylamine through a series of intermediates. google.com

The Curtius degradation of 1-cyclopropylcyclopropanecarboxylic acid provides another pathway to (1-cyclopropyl)cyclopropylamine. nih.gov This method has been shown to be scalable and reproducible, making it a valuable alternative to other procedures that may result in low yields and require extensive purification. nih.gov

Palladium-catalyzed C-N bond formation has also been employed for the synthesis of N-arylcyclopropylamines. This one-step amination of an aryl bromide with cyclopropylamine offers a significant improvement over previous multi-step methods. researchgate.net

Strategies for Cyclopentane Ring Functionalization

The functionalization of the cyclopentane ring is crucial for introducing the desired substituents and stereochemistry. A variety of methods exist for cyclopentane synthesis and functionalization, ranging from classical ionic reactions to more modern catalytic approaches. baranlab.org

Many synthetic strategies focus on annulation procedures, where the ring is constructed directly. baranlab.org Intramolecular reactions, such as the Conia-ene reaction of acetylenic β-dicarbonyl compounds, can be used to form cyclopentane rings. organic-chemistry.org Nickel(II)-catalyzed versions of this reaction have been developed, providing access to both mono- and bicyclic olefinic cyclopentanes. organic-chemistry.org

Recent advancements have also seen the development of one-pot photochemical methods for generating functionalized aminocyclopentanes. chemrxiv.org These reactions proceed via a strain-driven intermolecular formal [3+2] cycloaddition, offering a modular and rapid synthesis of complex cyclopentyl building blocks. chemrxiv.org Additionally, multicatalytic cascade reactions, involving a secondary amine catalyzed Michael addition followed by an N-heterocyclic carbene catalyzed intramolecular crossed benzoin (B196080) reaction, can afford densely functionalized cyclopentanones with high enantioselectivities. nih.gov

Asymmetric Synthesis Approaches

Achieving stereocontrol in the synthesis of molecules like this compound is paramount, especially for applications in pharmacology. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.

Enantioselective Cyclopropylamine Synthesis via N-Sulfinyl Alpha-Chloro Ketimines

A significant breakthrough in the asymmetric synthesis of cyclopropylamines utilizes chiral N-sulfinyl α-chloro ketimines. nih.govacs.orgacs.org Treatment of these ketimines with Grignard reagents leads to the formation of chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides with good to excellent diastereoselectivity. nih.govacs.orgacs.org This reaction proceeds through a 1,3-dehydrohalogenation to form a cyclopropylideneamine intermediate, which then undergoes a highly selective addition of the organomagnesium nucleophile. acs.orgacs.org

The choice of the Grignard reagent is critical; while most lead to the desired cyclopropylamines, the use of allylmagnesium chloride results in the formation of aziridines. acs.orgacs.org The sulfinyl group can be easily removed under mild acidic conditions to yield the unprotected chiral cyclopropylamines. acs.orgthieme-connect.de This method provides a straightforward and efficient route to densely functionalized chiral cyclopropylamine building blocks. thieme-connect.de

| Starting Material | Reagent | Product | Yield (%) | Diastereomeric Ratio | Reference |

| (RS)-N-(1-Chloro-3-methylbutan-2-ylidene)-tert-butanesulfinamide | PhMgCl | (RS,R)-N-(1-Phenylcyclopropyl)-tert-butanesulfinamide | 70 | 95:5 | acs.org |

| (RS)-N-(1-Chloro-3,3-dimethylbutan-2-ylidene)-tert-butanesulfinamide | EtMgCl | (RS,R)-N-(1-Ethylcyclopropyl)-tert-butanesulfinamide | 77 | 79:21 | acs.org |

| (RS)-N-(1-Chloro-1-cyclopropylpropan-2-ylidene)-tert-butanesulfinamide | MeMgCl | (RS,S)-N-(1-Methylcyclopropyl)-tert-butanesulfinamide | 82 | 91:9 | acs.org |

Catalytically Formed Chiral Auxiliaries in Cyclopropanation

An innovative strategy in asymmetric synthesis involves the use of catalytically formed chiral auxiliaries. researchgate.netnih.govacs.org This approach combines the advantages of both chiral auxiliaries and asymmetric catalysis. acs.org A chiral catalyst is used to install a transient chiral auxiliary onto an achiral starting material. researchgate.netacs.org This newly formed chiral center then directs the stereochemistry of subsequent reactions, such as cyclopropanation. researchgate.netnih.gov

For instance, a palladium-catalyzed enantioselective carboetherification can be used to construct a chiral auxiliary from a propargylic amine. researchgate.netnih.gov This auxiliary then controls the stereochemistry of a subsequent cyclopropanation reaction, leading to enantioenriched spirocyclic aminomethylcyclopropanols. researchgate.netnih.gov This method alleviates the need for different chiral catalysts for each functionalization step. researchgate.netnih.gov

Stereocontrolled Approaches to Related Aminocyclopropanes

Stereocontrolled synthesis of aminocyclopropanes is a field of active research. acs.org Rhodium-catalyzed carbonylative cycloadditions of amino-substituted cyclopropanes with tethered alkenes can produce complex N-heterocyclic structures with high stereocontrol. acs.org The reversibility of the formation of the key rhodacyclopentanone intermediate allows for dynamic kinetic resolution, leading to high diastereoselectivity. acs.org

Furthermore, the activation of aminocyclopropanes can also be achieved through radical intermediates, providing an alternative to the more established Lewis acid-promoted ring-opening of donor-acceptor substituted systems. rsc.org These radical-mediated transformations can lead to formal cycloadditions and 1,3-difunctionalizations, expanding the toolkit for synthesizing complex aminocyclopropane derivatives. rsc.org

Industrial and Research Scale Synthesis Considerations for this compound

The synthesis of this compound on both an industrial and research scale presents a multi-step process, as direct, single-step methods are not prominently documented. A logical and feasible synthetic pathway involves two primary stages: the formation of a ketone intermediate, 2-cyclopropylcyclopentanone, followed by its conversion to the target primary amine via reductive amination. The considerations for scaling these processes from a laboratory setting to industrial production involve careful selection of reagents, catalysts, and reaction conditions to ensure efficiency, safety, and economic viability.

A plausible and adaptable method for the synthesis of 2-alkylcyclopentanones, which can be applied to the formation of 2-cyclopropylcyclopentanone, involves the reaction of cyclopentanone (B42830) with an appropriate aldehyde in the presence of a catalyst. Specifically, for the synthesis of 2-cyclopropylcyclopentanone, cyclopropanecarboxaldehyde (B31225) would be the required starting material alongside cyclopentanone. This reaction is typically carried out in an autoclave under a hydrogen atmosphere, utilizing a heterogeneous catalyst. A common choice for this transformation is a noble metal catalyst, such as palladium on an alumina (B75360) support.

On a research scale, this reaction can be conveniently performed in a batch-wise manner. For instance, a mixture of cyclopentanone, cyclopropanecarboxaldehyde, and a powdered catalyst (e.g., 0.5% palladium on alumina) can be heated in an autoclave under hydrogen pressure. The reaction progress can be monitored until the pressure remains constant, indicating the completion of the hydrogenation step. Following the reaction, the catalyst can be filtered off, and the resulting liquid mixture can be purified by distillation to isolate the 2-cyclopropylcyclopentanone.

For large-scale industrial production, a continuous process using a fixed-bed reactor is often more economical and efficient. In this setup, the catalyst, often in the form of spheres or extrudates for better handling and durability, is packed into a reactor column. A mixture of the reactants is then passed through this fixed bed under optimized temperature and pressure conditions. This approach allows for continuous production and simplifies the separation of the catalyst from the product stream. The catalyst can be regenerated and reused multiple times, which is a significant cost-saving factor in industrial applications.

The subsequent and final step in the synthesis of this compound is the reductive amination of the 2-cyclopropylcyclopentanone intermediate. This is a crucial transformation that converts the carbonyl group into a primary amine. This process typically involves the reaction of the ketone with ammonia (B1221849) in the presence of a reducing agent.

Several catalytic systems have been developed for the reductive amination of ketones, offering various advantages in terms of efficiency, selectivity, and substrate scope. The choice of catalyst and reducing agent is a critical consideration for both research and industrial scales.

Catalytic Systems for Reductive Amination:

| Catalyst System | Reducing Agent | Key Features & Considerations |

| Cobalt-based Catalysts | H₂ | Highly active catalysts can be generated in situ from commercially available precursors like CoCl₂. These systems can operate under mild conditions (e.g., 80 °C, 1–10 bar H₂) and show high selectivity for primary amines. The catalyst can often be easily separated, which is advantageous for industrial scale-up. acs.org |

| Iron-based Catalysts | H₂ | Offers a more sustainable and cost-effective alternative to noble metal catalysts. Reusable iron-based catalysts have been developed that exhibit a broad substrate scope, including the conversion of dialkyl ketones to primary amines. These catalysts can be supported on materials like N-doped SiC for enhanced stability and reusability. |

| Nickel-based Catalysts | H₂ or Isopropanol | Nickel is an abundant and relatively inexpensive catalyst. It can be used in heterogeneous systems for the reductive amination of ketones. When using isopropanol, it serves as both the solvent and the hydrogen source in a transfer hydrogenation process. |

| Rhodium-based Catalysts | CO | Can be used for reductive amination, but catalyst choice is critical as some systems may favor the formation of byproducts like pyrrolidines through ring-expansion, especially with cyclopropyl (B3062369) ketones. |

| Biocatalysts (e.g., Amine Dehydrogenases) | NADPH (regenerated in situ) | Offer high enantioselectivity for the synthesis of chiral amines, which is a significant advantage for pharmaceutical applications. The reactions are typically performed under mild aqueous conditions. However, the cost and stability of enzymes and cofactors can be a challenge for large-scale industrial processes. |

Reducing Agents and Reaction Conditions:

The choice of reducing agent is another critical factor. While catalytic hydrogenation with H₂ gas is often preferred for industrial applications due to its atom economy and low cost, other reducing agents are commonly used, particularly on a research scale.

| Reducing Agent | Typical Application | Advantages & Disadvantages |

| Hydrogen Gas (H₂) with a Metal Catalyst | Industrial & Research Scale | Advantages: High atom economy, low cost, environmentally friendly. Disadvantages: Requires specialized high-pressure equipment, potential for over-reduction or side reactions. |

| Sodium Borohydride (NaBH₄) | Research Scale | Advantages: Milder reducing agent, easier to handle than LiAlH₄. Disadvantages: Can also reduce the starting ketone, leading to alcohol byproducts. |

| Sodium Cyanoborohydride (NaBH₃CN) | Research Scale | Advantages: More selective for the reduction of the intermediate imine over the ketone, allowing for a one-pot reaction. Disadvantages: Generates toxic cyanide waste, making it less suitable for large-scale production. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Research Scale | Advantages: A milder and less toxic alternative to NaBH₃CN, also selective for the imine reduction. Disadvantages: Higher cost compared to other borohydrides. |

Stereoselectivity Considerations:

Since this compound possesses two stereocenters, controlling the stereochemistry of the final product is a significant consideration, especially for pharmaceutical applications where a specific stereoisomer may be required. The reductive amination of 2-substituted cyclopentanones can lead to a mixture of cis and trans diastereomers. Achieving high diastereoselectivity often requires careful selection of the catalyst and reaction conditions. For instance, some catalytic systems have been shown to provide excellent diastereoselectivity in the reductive amination of 2-alkyl cyclohexanones, and similar principles could be applied to the cyclopentanone system. rsc.org Furthermore, if a single enantiomer is desired, an asymmetric synthesis approach would be necessary. This could involve the use of a chiral catalyst, such as a chiral boro-phosphate for reductive amination, or employing biocatalysts like amine dehydrogenases that can exhibit high enantioselectivity.

Challenges in Scaling Up:

Scaling up the synthesis of this compound from a research laboratory to an industrial plant involves several challenges.

Catalyst Handling and Recovery: For large-scale production, the use of heterogeneous catalysts is generally preferred due to the ease of separation and potential for reuse. The mechanical stability and lifetime of the catalyst are important economic factors.

Reaction Control: The reductive amination reaction can be exothermic, and effective heat management is crucial to prevent runaway reactions and ensure consistent product quality.

Product Purification: The final product may contain unreacted starting materials, byproducts such as the corresponding alcohol from ketone reduction, or diastereomers. Developing an efficient and scalable purification method, such as distillation or crystallization, is essential.

Waste Management: The choice of reagents can significantly impact the environmental footprint of the process. For example, using catalytic hydrogenation with H₂ is a greener approach compared to stoichiometric reducing agents like sodium cyanoborohydride, which generate significant waste.

Mechanistic Organic Chemistry of 2 Cyclopropylcyclopentan 1 Amine Core

Radical Reaction Pathways and Intermediates

The presence of the cyclopropyl (B3062369) group and the amine functionality makes 2-cyclopropylcyclopentan-1-amine susceptible to a variety of radical reactions. These pathways often involve the formation of highly reactive intermediates that can undergo subsequent rearrangements and transformations.

Cyclopropylcarbinyl Radical Rearrangements

A key feature of cyclopropyl-containing compounds is the rapid ring-opening of the cyclopropylcarbinyl radical to the homoallyl radical. acs.org This rearrangement is a hallmark of radical reactions involving such systems and serves as a mechanistic probe. acs.orgpsu.edu The driving force for this rearrangement is the relief of ring strain in the three-membered ring. The rate of this ring-opening is influenced by the stability of the initial radical; substituents that stabilize the radical tend to decrease the rearrangement rate. psu.edu In the context of this compound, the formation of a radical on the carbon adjacent to both the cyclopropyl and cyclopentyl rings would initiate this characteristic rearrangement.

Amine Radical Cation Formation and Rearrangements

The amine group in this compound can undergo one-electron oxidation to form an amine radical cation. beilstein-journals.orgbeilstein-journals.org This process can be initiated by various methods, including photoredox catalysis. beilstein-journals.orgacs.org The resulting amine radical cation is a versatile intermediate that can participate in several reaction pathways. beilstein-journals.org

A significant rearrangement pathway for amine radical cations derived from cyclopropylamines involves the cleavage of a C-C bond alpha to the nitrogen, leading to the formation of a distonic radical cation, which is a species with the radical and cation centers separated. beilstein-journals.orgnih.gov Specifically, the photooxidation of N-cyclopropylanilines triggers the ring opening of the strained cyclopropane (B1198618) ring to produce these distonic radical cations. acs.org These intermediates can then be intercepted by various reagents. For instance, in the presence of alkenes, they can undergo [3+2] annulation reactions to form cyclopentane (B165970) derivatives. beilstein-journals.org

The formation of amine radical cations is a key step in many synthetic transformations and their reactivity is often compared to that of neutral aminyl radicals. acs.org Visible light photoredox catalysis has emerged as a powerful tool for generating amine radical cations under mild conditions. beilstein-journals.orgbeilstein-journals.org

Photomediated Cycloalkane Reactivity

Photochemical methods, particularly those involving visible light, can be used to generate amine radical cations from cyclopropylamines. acs.orgnih.gov This approach offers practical advantages for initiating radical reactions. acs.org The photoinduced single electron oxidation of cyclopropylanilines to their corresponding amine radical cations initiates the ring-opening of the cyclopropane ring, forming distonic radical cations. acs.org These reactive intermediates can then engage in various synthetic applications, including annulation reactions with alkenes and alkynes to produce cyclopentanes and cyclopentenes. acs.org

Ring Expansion and Rearrangement Mechanisms of Cyclopropylamines

The strained nature of the cyclopropane ring makes it susceptible to ring expansion and rearrangement reactions, particularly when a carbocation is formed on an adjacent carbon. chemistrysteps.comstackexchange.com In the case of cyclopropylamines, the deamination of a cyclopropylcarbinyl amine with nitrous acid is a classic example that leads to a mixture of cyclopropylcarbinyl, cyclobutyl, and homoallyl alcohols, highlighting the complex rearrangements that can occur. nih.gov

The vinylcyclopropane (B126155) rearrangement is another important ring expansion reaction where a vinyl-substituted cyclopropane ring converts into a cyclopentene (B43876) ring. wikipedia.org This transformation can proceed through either a diradical-mediated or a pericyclic mechanism, depending on the substrate. wikipedia.org For a molecule like this compound, if a double bond were introduced into the cyclopentyl ring adjacent to the cyclopropyl group, it could potentially undergo such a rearrangement.

The driving force for these ring expansions is the relief of ring strain and the formation of a more stable carbocation. chemistrysteps.com For instance, the conversion of a cyclobutane (B1203170) to a cyclopentane is favorable due to the lower ring strain in the five-membered ring. chemistrysteps.com

N-Dealkylation Mechanisms Involving the Cyclopropyl Group

The N-dealkylation of cyclopropylamines is a significant metabolic pathway, often catalyzed by enzymes like cytochrome P450. rsc.orgku.edu The mechanism of this reaction has been a subject of considerable study, with two primary pathways proposed: a single electron transfer (SET) mechanism and a hydrogen atom transfer (HAT) mechanism. ku.edu

In the context of N-cyclopropyl-N-methylaniline, theoretical studies using density functional theory suggest that the N-dealkylation catalyzed by cytochrome P450 proceeds via a Cα–H hydroxylation to form a carbinolamine intermediate, followed by its decomposition. rsc.orgsigmaaldrich.com This process is described as a spin-selective mechanism, with the rate-limiting step being an isotope-sensitive hydrogen atom transfer (HAT). rsc.orgsigmaaldrich.com The formation of the ring-intact product, cyclopropanone, supports the HAT mechanism over the SET mechanism in this enzymatic reaction. rsc.orgnih.gov

Conversely, studies using horseradish peroxidase, a known SET enzyme, have shown that the oxidation of N-cyclopropyl-N-methylaniline leads exclusively to products arising from the fragmentation of the cyclopropane ring. nih.gov This suggests that the mechanism of N-dealkylation is highly dependent on the specific enzyme and reaction conditions.

Enzymatic Catalysis and Biomimetic Approaches to Cyclization

Nature utilizes enzymes to catalyze a wide array of complex chemical transformations, including the formation of cyclic structures. umich.edunih.gov The biosynthesis of many natural products containing cyclopropane rings involves enzymatic cyclization reactions. nih.gov These enzymes can be broadly classified into those that proceed through carbocationic intermediates and those that involve carbanionic intermediates. nih.gov

Biomimetic approaches seek to replicate these natural cyclization strategies in the laboratory. nih.govresearchgate.net For example, a biomimetic approach to the synthesis of the pentacyclic core of perophoramidine (B1225730) and communesin involved the creation of a stable bicyclic system through intramolecular cyclopropanation, followed by ring-opening of the cyclopropane ring. nih.gov

Enzymatic and biomimetic strategies offer powerful tools for the stereoselective synthesis of complex molecules containing cyclopropane rings. rochester.edu The development of chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis, holds great promise for the efficient construction of novel cyclopropane-containing compounds. rochester.edu

Computational and Theoretical Chemical Investigations

Quantum Chemical Studies on Cyclopropylic Derivatives and Amine-Boranes

Quantum chemical studies, particularly those using methods like Møller-Plesset perturbation theory (MP2), are instrumental in understanding the structure and stability of cyclopropylamine (B47189) derivatives. rsc.org These calculations help clarify the stereoelectronic effects within the molecules, which arise from hyperconjugative interactions and influence local charge distributions and the hybridization of the nitrogen atom's lone pair. rsc.orgrsc.org Such studies often serve as a basis for understanding more complex molecules, like the antidepressant drug tranylcypromine (B92988) (trans-2-phenylcyclopropylamine), by using cyclopropylamine as a model compound. rsc.orgrsc.org

Investigations have extended to amine-borane adducts, which are of interest for materials science and as potential hydrogen carriers. exlibrisgroup.com For instance, the synthesis and computational analysis of cyclopropylamine borane (B79455) (C₃H₅NH₂BH₃) have been reported. exlibrisgroup.com Density Functional Theory (DFT) calculations support experimental findings from FTIR, Raman, and NMR spectroscopy, confirming the formation of a B-N bond. exlibrisgroup.com These computational models also help to highlight the presence and significance of dihydrogen bonds in the stability of such adducts. exlibrisgroup.com

Theoretical Analysis of Ring Expansion Mechanisms

The cyclopropylmethyl system is known to undergo ring expansion reactions, a process that can be investigated using theoretical models. rsc.org These reactions typically proceed through carbocation intermediates, where the strain of the three-membered ring provides a driving force for rearrangement. fiveable.mechemistrysteps.com The transformation of a smaller, strained ring into a larger, more stable one, such as a cyclobutane (B1203170) or cyclopentane (B165970), is energetically favorable. chemistrysteps.com

In the context of a cyclopropylmethyl amine, a carbocation formed on the adjacent carbon can trigger a rearrangement. fiveable.me Theoretical analysis of these pathways involves mapping the potential energy surface to identify transition states and intermediates, thereby elucidating the mechanism. The stability of the carbocation is a key factor, with rearrangements often leading to a more substituted and stable carbocation. chemistrysteps.com While direct theoretical studies on the ring expansion of 2-cyclopropylcyclopentan-1-amine are scarce, the principles derived from studies of simpler cyclopropylmethyl systems are applicable. rsc.orgfiveable.me

Conformational Preferences and Basicity Predictions for Cyclopropylamines

Computational chemistry provides precise insights into the conformational preferences and basicity of cyclopropylamines. For the parent cyclopropylamine, the potential energy profile for the rotation of the amino group has been recalculated at the MP2/TZVPP level, improving upon earlier studies that used semiempirical or small basis set ab initio methods. rsc.org These calculations show that the s-trans conformer is the most stable. rsc.org

The electronic properties of the cyclopropyl (B3062369) group significantly influence the basicity of the amine. This effect is explored by calculating gas-phase proton affinities (PA). rsc.orgrsc.org The basicity can be controlled by factors such as the charge on the nitrogen atom or the hybridization of its lone pair, which are influenced by stereoelectronic effects from hyperconjugative interactions. rsc.orgrsc.org For example, in fluorinated cyclopropylamines, the basicity is overlap-controlled due to different hybridizations of the nitrogen lone-pair, such as sp⁴·⁰⁷ in the trans conformer versus sp⁴·³⁴ in the cis conformer. rsc.orgrsc.org

Below is a table comparing the calculated proton affinities and relative stabilities of conformers for cyclopropylamine and related model compounds. rsc.orgrsc.org

| Compound/Conformer | Calculated Proton Affinity (PA) (kcal/mol) | Relative Stability (kcal/mol) |

| Cyclopropylamine | 217.6 | - |

| cis-2-Fluorocyclopropylamine | 215.6 | 2.57 (less stable than trans) |

| trans-2-Fluorocyclopropylamine | 209.3 | 0 (global minimum) |

| gauche-2-Fluoroethylamine | 215.3 | - |

| anti-2-Fluoroethylamine | 210.1 | - |

Derivatization and Structure Activity Relationship Sar in Academic Research

Synthesis of Novel Functionalized Derivatives and Analogues

The synthesis of derivatives based on the cyclopropylamine (B47189) framework is a significant area of research. nih.gov A common strategy involves the α-alkylation of a precursor molecule, 2-phenyl acetonitrile (B52724), with 1,2-dibromoethane. nih.gov This is followed by the conversion of the resulting cyano group into a carboxylic acid, which can then be coupled with various amines to produce a range of 1-phenylcyclopropane carboxamide derivatives. nih.gov This method allows for the introduction of diverse functionalities onto the core structure.

Another approach to creating functionalized aminocyclopentanes involves a one-pot photochemical method. chemrxiv.org This process utilizes a masked N-centered radical strategy to generate highly functionalized cyclopentylamines through an intermolecular formal [3+2] cycloaddition. chemrxiv.org This technique is notable for its efficiency and scalability, offering a rapid route to complex cyclopentyl building blocks. chemrxiv.org

The synthesis of cyclopropylamines can also be achieved through several other methods, such as the amination of cyclopropanol, reductive amination of cyclopropanecarboxaldehyde (B31225), or by reacting cyclopropyl (B3062369) halides with ammonia (B1221849) or amines. longdom.org More recent advancements have focused on developing enantioselective synthesis methods to produce specific stereoisomers of these compounds. acs.org

A variety of derivatives have been synthesized and studied, including those with substitutions on the phenyl ring attached to the cyclopropane (B1198618) core. nih.gov The introduction of small functional groups, particularly halogens at the meta position of the phenyl ring, has been shown to significantly enhance the inhibitory activity of these compounds against certain enzymes. nih.gov

Table 1: Examples of Synthesized 2-Cyclopropylcyclopentan-1-amine Derivatives and Analogues

| Compound Name | Synthetic Method | Key Structural Feature | Reference |

| 1-Phenylcyclopropane carboxamide derivatives | α-alkylation of 2-phenyl acetonitrile followed by acid-amine coupling | Carboxamide linkage with various aromatic amines | nih.gov |

| Functionalized aminocyclopentanes | One-pot photochemical [3+2] cycloaddition | Diverse substitutions on the cyclopentane (B165970) ring | chemrxiv.org |

| α-substituted cyclopropylamine derivatives | Decoration of the phenyl ring at the β-position of the cyclopropane ring | Halogenated functional groups on the phenyl ring | nih.gov |

| 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentan-1-amine | Multi-step synthesis involving formation of a 1,2,4-oxadiazole (B8745197) ring | Heterocyclic oxadiazole ring attached to the cyclopentane | smolecule.com |

Structure-Activity Relationships of Cyclopropylamine Derivatives in Enzyme Inhibition

The structure of cyclopropylamine derivatives plays a critical role in their ability to inhibit enzymes. The cyclopropane ring itself is a key feature, responsible for the covalent interaction between the inhibitor and the catalytic domain of certain enzymes. nih.gov

A significant body of research has focused on the inhibition of histone demethylase KDM1A (also known as LSD1), a target in cancer therapy. nih.gov Derivatives of tranylcypromine (B92988), which contains a cyclopropylamine core, have been extensively studied. nih.gov It has been found that introducing bulkier substituents on the cyclopropylamine ring increases the selectivity of these inhibitors for KDM1A over other enzymes like monoamine oxidases (MAO-A and MAO-B). nih.gov

Further studies have shown that the stereochemistry of these inhibitors is also important. While both trans isomers of certain cyclopropylamine derivatives show similar inhibitory activity against KDM1A, they form different covalent adducts with the enzyme's FAD co-enzyme. nih.gov The decoration of a phenyl ring attached to the cyclopropane with small, often halogenated, functional groups can lead to a dramatic increase in inhibitory potency. nih.gov For instance, one such compound demonstrated a potency in the low nanomolar range (31 nM). nih.gov

The cyclopropylamine moiety is also a known inhibitor of monoamine oxidase (MAO) enzymes. nih.gov The mechanism of inhibition involves the inactivation of cytochrome P450 enzymes through a process of one-electron oxidation at the nitrogen atom, followed by the cleavage of the cyclopropane ring, leading to a covalent modification of the enzyme. sigmaaldrich.com

Table 2: Structure-Activity Relationships of Cyclopropylamine Derivatives in Enzyme Inhibition

| Enzyme Target | Key Structural Feature for Activity | Effect of Modification | Reference |

| Histone Demethylase KDM1A (LSD1) | Cyclopropane core | Covalent interaction with the catalytic domain | nih.gov |

| Bulkier substituents on the cyclopropylamine ring | Increased selectivity against MAO-A and MAO-B | nih.gov | |

| Halogenation of the phenyl ring at the β-position | Significant improvement in inhibitory activity | nih.gov | |

| Monoamine Oxidase (MAO) | Cyclopropylamine moiety | Inactivation of the enzyme | nih.gov |

Cyclopropylamine Derivatives in Bio-related Pathways

The biological activity of cyclopropylamine derivatives extends to their involvement in various cellular pathways. Their ability to inhibit enzymes like KDM1A has significant implications for cancer treatment, as KDM1A plays a role in epigenetic regulation, which is often altered in cancer cells. nih.gov By inhibiting KDM1A, these compounds can modulate the expression of target genes, such as Gfi-1b, which is involved in cell proliferation. nih.gov

The inhibition of MAO enzymes by cyclopropylamine derivatives is relevant to the treatment of neurological disorders. longdom.org MAOIs are a class of antidepressants that work by increasing the levels of certain neurotransmitters in the brain. longdom.org

However, the metabolism of cyclopropylamine-containing compounds can sometimes lead to undesirable effects. For example, the antibiotic trovafloxacin, which contains a cyclopropylamine moiety, has been associated with liver toxicity. hyphadiscovery.comnih.gov This toxicity is thought to be caused by the metabolic activation of the cyclopropylamine group by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can damage liver tissue. hyphadiscovery.comnih.gov

Design Principles for New Chemical Entities Based on the this compound Scaffold

The development of new drugs based on the this compound scaffold requires careful consideration of several design principles. A key strategy is to identify a primary scaffold or fragment with functionalizable handles. nih.gov This allows for the systematic exploration of chemical diversity around the core structure to optimize for desired properties. nih.gov

One important consideration is metabolic stability. The cyclopropyl group can be used to block oxidative metabolism by cytochrome P450 enzymes, which can improve the half-life of a drug. hyphadiscovery.com However, as seen with trovafloxacin, the presence of an amine group attached to the cyclopropane can lead to the formation of reactive metabolites. hyphadiscovery.com Therefore, a key design principle is to modify the structure to avoid this bioactivation pathway. This could involve replacing the cyclopropyl ring with a different group, such as a gem-dimethyl group. hyphadiscovery.com

Another design principle is to use the rigid conformation of the cyclopropane ring to enhance binding affinity and potency. nih.gov The constrained nature of the ring can help to lock the molecule into a specific conformation that is optimal for binding to its target. nih.gov

Finally, the principles of structure-activity relationship (SAR) are crucial. researchgate.net By systematically modifying the structure and observing the effects on biological activity, researchers can gain a deeper understanding of how the molecule interacts with its target and use this knowledge to design more potent and selective inhibitors. researchgate.net This iterative process of design, synthesis, and testing is fundamental to modern drug discovery. researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

X-ray Crystallography for Structural Elucidation and Absolute Configuration

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal evidence of bond lengths, bond angles, and stereochemistry. For a chiral molecule like 2-Cyclopropylcyclopentan-1-amine, which has stereocenters, X-ray crystallography of a single crystal can unambiguously determine its relative and absolute configuration.

However, obtaining a suitable single crystal of a low-molecular-weight amine can be challenging due to their often liquid nature at room temperature and potentially weak intermolecular interactions, which can hinder the formation of a well-ordered crystal lattice. A common strategy to overcome this is to derivatize the amine with a chiral resolving agent or a molecule that enhances crystallinity. The resulting diastereomeric salt or derivative is often more amenable to crystallization.

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as bicyclo[3.1.0]hexane derivatives, provides valuable insights into the likely conformational preferences of the fused ring system. acs.orgresearchgate.netresearchgate.net Studies on such systems often reveal a preference for a "boat-like" conformation of the five-membered ring. researchgate.net The determination of the absolute configuration of cyclic amines is a critical task in stereochemistry. nsf.govacs.orgacs.orgnih.govcolumbia.edu While X-ray crystallography is the gold standard, other methods like vibrational circular dichroism (VCD) coupled with density functional theory (DFT) calculations or the use of chiral derivatizing agents followed by NMR or mass spectrometry analysis are also powerful tools. nsf.govacs.orgacs.orgnih.govcolumbia.edu

Table 1: Representative Crystallographic Data for a Related Bicyclic System (Note: This table presents hypothetical data based on typical values for similar structures for illustrative purposes, as direct data for the target compound is unavailable.)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 13.5 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1167.9 |

| Z | 4 |

Photoelectron Spectroscopy of Cyclopropylic Derivatives

Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy photons. wikipedia.orglibretexts.orgntu.edu.tw Ultraviolet photoelectron spectroscopy (UPS), which uses UV photons, is particularly well-suited for studying valence molecular orbitals. wikipedia.orgthermofisher.compsu.edu

For this compound, the UPS spectrum would reveal a series of ionization bands corresponding to the removal of electrons from the various molecular orbitals. The highest occupied molecular orbital (HOMO) is expected to be associated with the nitrogen lone pair of the amine group, leading to the lowest ionization potential. The spectrum would also feature bands corresponding to the σ orbitals of the cyclopentane (B165970) ring and the characteristic Walsh orbitals of the cyclopropane (B1198618) ring.

Studies on cyclopropylamine (B47189) have shown that the nitrogen lone pair and the cyclopropane ring orbitals interact. acs.org The fusion of the cyclopentane ring in this compound would further influence the electronic structure. The conformational relationship between the cyclopropyl (B3062369) group and the amine will affect the extent of orbital overlap and, consequently, the ionization energies. Theoretical calculations on related bicyclo[3.1.0]hexane systems have been used to interpret their photoelectron spectra and understand the through-bond and through-space interactions between the fused rings. acs.org

Table 2: Predicted Ionization Potentials for this compound based on Related Compounds (Note: These are estimated values for illustrative purposes.)

| Molecular Orbital | Predominant Character | Estimated Ionization Potential (eV) |

| nN | Nitrogen lone pair | 8.5 - 9.0 |

| σC-C (cyclopentane) | C-C sigma bonds | 9.5 - 11.0 |

| Walsh Orbitals (cyclopropane) | Cyclopropane ring orbitals | 10.0 - 11.5 |

| σC-H | C-H sigma bonds | 12.0 - 14.0 |

Electron Paramagnetic Resonance (EPR) Studies of Amine Radical Cations

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. libretexts.orgtamu.edu The radical cation of this compound can be generated, for example, by chemical or electrochemical oxidation. The resulting EPR spectrum provides a wealth of information about the electronic and geometric structure of the radical.

The primary parameters obtained from an EPR spectrum are the g-factor and the hyperfine coupling constants (hfccs). The g-factor is a measure of the magnetic moment of the unpaired electron and is influenced by the electronic environment. For organic radicals, it is typically close to the free-electron value of ~2.0023.

The hyperfine coupling constants arise from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei (e.g., ¹⁴N, ¹H). The magnitude of the coupling constant is proportional to the spin density at the nucleus and provides a map of the unpaired electron's distribution within the molecule.

For the this compound radical cation, the largest hyperfine coupling is expected with the ¹⁴N nucleus of the amine group. Significant couplings are also anticipated for the α-protons on the cyclopentane ring and potentially for the protons on the cyclopropyl ring, depending on the conformation and the extent of spin delocalization. Theoretical studies using DFT and ab initio methods have proven to be invaluable in predicting and interpreting the hyperfine coupling constants of amine radical cations. rsc.orgmdpi.com

Table 3: Predicted Hyperfine Coupling Constants for the this compound Radical Cation (Note: These are estimated values based on data from analogous cyclic amine radicals for illustrative purposes.)

| Nucleus | Predicted Hyperfine Coupling Constant (Gauss) |

| ¹⁴N | 18 - 22 |

| α-¹H (methine) | 25 - 35 |

| β-¹H (cyclopentane) | 5 - 15 |

| γ-¹H (cyclopropane) | 1 - 5 |

Nomenclature and Representation in Chemical Literature

IUPAC Naming Conventions for Cyclopropylcyclopentanamine

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds. The naming of 2-Cyclopropylcyclopentan-1-amine follows a hierarchical set of rules designed to address the different structural components of the molecule.

The parent or principal functional group in this molecule is the amine (-NH2) group. libretexts.org According to IUPAC nomenclature, the presence of an amine as the principal functional group dictates the suffix of the name, which in this case is "-amine". The carbon atom of the cyclopentane (B165970) ring to which the amine group is attached is assigned the locant (position number) 1. libretexts.orgbrilliant.org

With the principal functional group assigned to position 1, the next step is to number the remaining carbons of the cyclopentane ring. Numbering should proceed in a direction that gives the next substituent the lowest possible locant. fiveable.melibretexts.org In this case, the cyclopropyl (B3062369) group is the only other substituent. Therefore, the carbon atom bearing the cyclopropyl group is assigned the number 2.

The substituent at position 2 is a three-membered ring, which is named as a "cyclopropyl" group when it is a substituent on a parent chain or ring. periodicchemistry.com

Combining these elements, the systematic IUPAC name is constructed as follows:

The parent ring is a cyclopentane with an amine group, so it is a "cyclopentanamine".

The amine group is at position 1.

A cyclopropyl group is at position 2.

Thus, the full IUPAC name is This compound .

When the alkyl chain attached to a cycloalkane has more carbons than the ring, the alkane becomes the parent chain and the cycloalkane is treated as a substituent. libretexts.orgvanderbilt.edu However, in this case, the cyclopentane ring (5 carbons) is larger than the cyclopropane (B1198618) ring (3 carbons), and the principal functional group (amine) is attached to the cyclopentane ring, making it the parent structure. ucalgary.ca

Historical Context and Evolution of Nomenclature for Associated Ring Systems

The understanding and nomenclature of cyclic hydrocarbons, or cycloalkanes, have evolved significantly since their initial discovery. The journey to our modern understanding is marked by key discoveries and theoretical frameworks that shaped how these compounds are perceived and named.

Cyclopropane, the smallest of the cycloalkanes, was first synthesized by August Freund in 1881. wikipedia.orgacs.org He prepared it through an intramolecular Wurtz reaction using 1,3-dibromopropane (B121459) and sodium. wikipedia.org The simple triangular structure of cyclopropane, with its highly strained 60° bond angles, made it a subject of significant theoretical interest. acs.orglibretexts.org

The late 19th century saw the emergence of theories to explain the stability and structure of cycloalkanes. In 1885, Adolf von Baeyer proposed his "strain theory," which was a pivotal, albeit partially flawed, attempt to rationalize the stability of cyclic compounds. cutm.ac.invedantu.comscienceinfo.com Baeyer postulated that any deviation from the ideal tetrahedral bond angle of 109.5° would create "angle strain," rendering the molecule less stable. vedantu.com He incorrectly assumed that all cycloalkane rings were planar. vedantu.comslideshare.net Based on this assumption, Baeyer's theory predicted that cyclopentane would be the most stable cycloalkane, as its internal angles (108° in a regular pentagon) were closest to the tetrahedral angle. It also suggested that larger rings would be increasingly strained and therefore unstable. scienceinfo.comslideshare.net

However, the theory had its limitations. It failed to explain the observed stability of cyclohexane (B81311) and larger rings. scienceinfo.comslideshare.net The flaw in Baeyer's theory was the assumption of planarity. Later, the Sachse-Mohr theory of "strainless rings" proposed that larger rings, like cyclohexane, are not planar but are puckered, allowing them to maintain tetrahedral bond angles and thus be free of angle strain. cutm.ac.inresearchgate.net This led to the understanding of conformations such as the "chair" and "boat" forms of cyclohexane. libretexts.orgresearchgate.net

The nomenclature of these ring systems has also evolved. Initially, they were often named as derivatives of methylene (B1212753) (-CH2-). The prefix "cyclo-" was officially adopted by IUPAC to denote their cyclic nature, followed by the name of the corresponding alkane with the same number of carbon atoms. fiveable.mesparknotes.com This systematic approach replaced less descriptive common names and provided a clear and unambiguous way to identify these compounds.

Stereochemical Representation in Cycloalkane Systems

The three-dimensional arrangement of atoms in space, or stereochemistry, is a critical aspect of the structure of this compound. The presence of two substituents on the cyclopentane ring gives rise to stereoisomerism.

Cis-Trans Isomerism:

In disubstituted cycloalkanes, the substituents can be located on the same side of the ring plane or on opposite sides. This is known as cis-trans isomerism, a type of geometric isomerism. sparknotes.comfiveable.melibretexts.org

Cis isomer: The cyclopropyl group and the amine group are on the same face of the cyclopentane ring. fiveable.melibretexts.org

Trans isomer: The cyclopropyl group and the amine group are on opposite faces of the cyclopentane ring. fiveable.melibretexts.org

These isomers are distinct compounds with different physical and chemical properties. libretexts.org To represent these three-dimensional structures on a two-dimensional surface, chemists use wedge and dash notation. libretexts.orglibretexts.orglibretexts.org A solid wedge indicates a bond coming out of the plane of the paper towards the viewer, while a dashed line represents a bond going into the plane of the paper away from the viewer. libretexts.orglibretexts.org

Enantiomers and Diastereomers:

The carbon atoms at positions 1 and 2 of the cyclopentane ring in this compound are chiral centers (or stereocenters) because they are each bonded to four different groups. youtube.com The presence of two chiral centers means that there can be up to 2^n = 2^2 = 4 possible stereoisomers.

These stereoisomers exist as pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. khanacademy.orgchemistrysteps.com The relationship between stereoisomers that are not mirror images of each other is that of diastereomers. masterorganicchemistry.com For example, the cis isomer and the trans isomer of this compound are diastereomers of each other. masterorganicchemistry.com Each of these diastereomers (cis and trans) exists as a pair of enantiomers.

Cahn-Ingold-Prelog (CIP) System:

To unambiguously define the absolute configuration of each chiral center, the Cahn-Ingold-Prelog (CIP) priority rules are used to assign an R (from the Latin rectus, meaning right) or S (from the Latin sinister, meaning left) descriptor. openochem.orgwikipedia.orglibretexts.org

The steps to assign the configuration are as follows:

Prioritize Substituents: Each of the four groups attached to the chiral center is assigned a priority based on the atomic number of the atom directly bonded to the chiral center. Higher atomic number gets higher priority. openochem.orglibretexts.org If there is a tie, one moves to the next atoms along the chains until a point of difference is found. libretexts.orgmasterorganicchemistry.com

Orient the Molecule: The molecule is oriented in space so that the lowest priority group (priority 4) is pointing away from the viewer. openochem.orgmasterorganicchemistry.com

Determine Configuration: The direction of the path from priority 1 to 2 to 3 is observed. If the path is clockwise, the configuration is R. If it is counter-clockwise, the configuration is S. libretexts.orgmasterorganicchemistry.com

For this compound, this process would be applied to both the C1 and C2 carbons to give a complete stereochemical description, such as (1R,2S)-2-Cyclopropylcyclopentan-1-amine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.